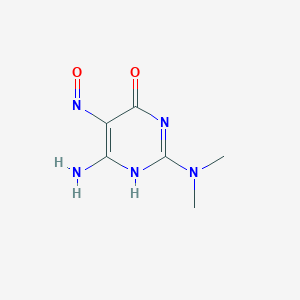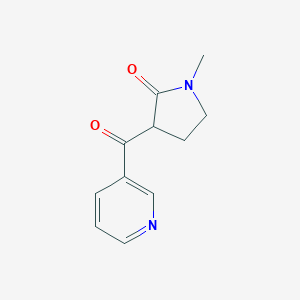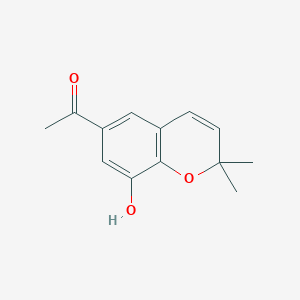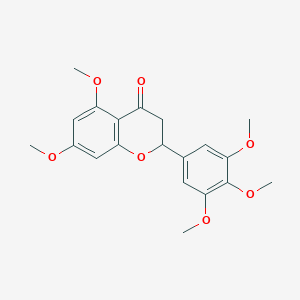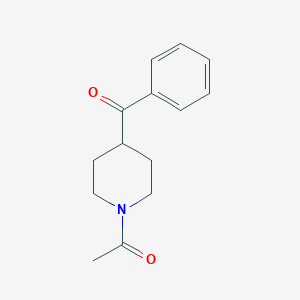
1-Acetyl-4-benzoylpiperidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives, including those related to 1-acetyl-4-benzoylpiperidine, often involves strategic functionalization to introduce acetyl and benzoyl groups. For example, novel piperidine derivatives have been synthesized for their potential anti-acetylcholinesterase activity, indicating the versatility of piperidine scaffolds for functional modification (Sugimoto et al., 1990). Additionally, microbiological transformations have been employed to synthesize hydroxy derivatives of 1-benzoylpiperidine, showcasing the utility of biocatalysis in obtaining structurally diverse piperidines (Parshikov et al., 1992).
Molecular Structure Analysis
The molecular structure of 1-acetyl-4-benzoylpiperidine derivatives can be elucidated using various spectroscopic techniques. For instance, structural and antimicrobial studies of some piperidin-4-ones have provided insight into the conformational preferences and electronic structure of these compounds, highlighting the impact of substituent positioning on molecular geometry (Aridoss et al., 2008).
Chemical Reactions and Properties
Piperidine derivatives undergo a range of chemical reactions, reflecting their chemical properties. For instance, the synthesis and characterization of pyrazoline-zinc complexes demonstrate the reactivity of piperidine-based ligands towards metal coordination, leading to the formation of complexes with interesting structural features (Someya et al., 2011).
Physical Properties Analysis
The physical properties of 1-acetyl-4-benzoylpiperidine derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the nature of the substituents and the overall molecular conformation. Research into the synthesis and properties of related compounds provides valuable data on how structural variations affect these physical properties (Mercadante et al., 2013).
Chemical Properties Analysis
The chemical properties of 1-acetyl-4-benzoylpiperidine, including reactivity patterns, stability under various conditions, and the ability to undergo specific chemical transformations, are central to its utility in synthetic chemistry. Studies on the reactivity and functionalization of piperidine derivatives offer insights into the chemical behavior and potential applications of these compounds (Jaso et al., 2003).
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
1-Acetyl-4-benzoylpiperidine derivatives demonstrate potent anti-acetylcholinesterase (anti-AChE) activity. This property is crucial in the context of antidementia agents. For instance, certain derivatives, when substituted with bulky moieties, show increased anti-AChE activity. One such compound showed an affinity 18,000 times greater for AChE than for BuChE, which has significant implications for Alzheimer's disease treatment (Sugimoto et al., 1990).
Potential Treatment for Alzheimer's Disease
The introduction of specific groups into the benzoylpiperidine structure can lead to compounds with remarkable inhibitory effects on AChE, highlighting their potential as palliative treatments for Alzheimer's Disease (Villalobos et al., 1994).
Impact on AMPA Receptor Kinetics
Benzoylpiperidine compounds have been shown to affect the kinetic properties of α-amino-3-hydroxy-5-methyl-4-isoxalepropionic acid-type glutamate receptors. This influence is crucial in understanding the neurophysiological implications of these compounds (Arai et al., 1996).
Microbiological Synthesis
1-Benzoylpiperidine derivatives can be synthesized microbiologically, offering a potentially sustainable and efficient method for producing these compounds. This approach could be valuable in pharmaceutical manufacturing (Parshikov et al., 1992).
Comparative Molecular Field Analysis (CoMFA)
CoMFA studies have been conducted on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, providing insights into the steric and electronic factors modulating their biochemical activity. This analysis is significant for drug design and understanding the molecular basis of their therapeutic effects (Tong et al., 1996).
Antidopaminergic Activity
Some benzoylpiperidine derivatives have been identified to exhibit antidopaminergic activity, which could be relevant in treating conditions like schizophrenia and Parkinson's disease (Cortizo et al., 1991).
GlyT1 Inhibition
Benzoylpiperidine derivatives have been investigated as inhibitors of glycine transporter 1 (GlyT1), an approach in developing new treatments for schizophrenia (Liu et al., 2015).
Memory Enhancement
Certain benzoylpiperidine drugs have shown to enhance memory encoding and improve performance in learning tasks. This characteristic could be pivotal in developing cognitive enhancers (Arai et al., 1996).
Charge Transfer Complex Analysis
The formation of charge transfer complexes involving benzoylpiperidine derivatives has been studied, providing a deeper understanding of their electronic and structural properties. This research can be significant in the development of new materials and sensors (Abbu et al., 2019).
Serotonin 5-HT1A Receptor-Biased Agonists
Some 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been developed as serotonin 5-HT1A receptor-biased agonists. This finding could lead to new treatments for depression and other psychiatric disorders with potentially fewer side effects (Sniecikowska et al., 2019).
Dopamine Transporter Inhibitors
Benzoylpiperidines have been identified as novel and selective reuptake inhibitors of the human dopamine transporter, relevant for ADHD treatment and drug abuse research (Jones et al., 2023).
Safety And Hazards
Zukünftige Richtungen
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the class of benzylpiperidine-based MAGL inhibitors, which includes 1-Acetyl-4-benzoylpiperidine, have potential as a new class of therapeutic agents .
Eigenschaften
IUPAC Name |
1-(4-benzoylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-11(16)15-9-7-13(8-10-15)14(17)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMJPJBWMFWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372389 | |
| Record name | 1-ACETYL-4-BENZOYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-benzoylpiperidine | |
CAS RN |
25519-79-3 | |
| Record name | 1-(4-Benzoyl-1-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25519-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ACETYL-4-BENZOYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



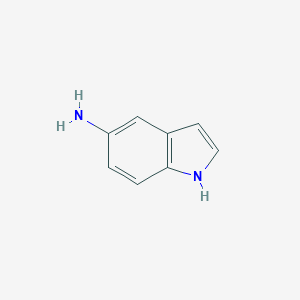

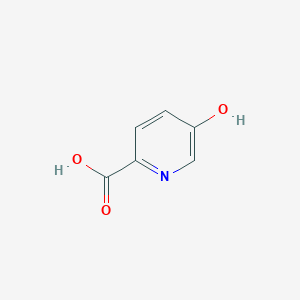

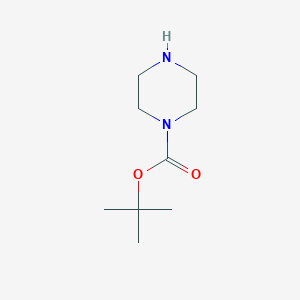
![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)
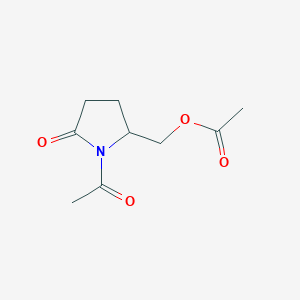
![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)
